![molecular formula C17H19FN4O B2820974 (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2195953-16-1](/img/structure/B2820974.png)
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,3-triazole, a pyrrolidine ring, a cyclopropyl group, and a fluorophenyl group. The 1,2,3-triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. The cyclopropyl group is a three-membered carbon ring, and the fluorophenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the fluorophenyl group could influence the compound’s polarity and hence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of P2X7 Antagonists : A dipolar cycloaddition reaction was developed to access novel P2X7 antagonists, containing a challenging chiral center and related to the chemical structure . This process was crucial in discovering and synthesizing a clinical candidate for the treatment of mood disorders (Chrovian et al., 2018).
Crystal and Molecular Structure Analysis : The chemical structure of interest is related to compounds synthesized and characterized using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. This detailed analysis includes crystallographic and conformational studies, highlighting the compound's physicochemical properties (Huang et al., 2021).
Chemical Properties and Reactions
Catalyst- and Solvent-Free Synthesis Studies : Research on similar compounds involves the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone through catalyst- and solvent-free conditions. This study offers insight into the chemical properties and potential reactions of related compounds (Moreno-Fuquen et al., 2019).
Study on Triazole and Pyrrolidine Derivatives : Research on triazole and pyrrolidine derivatives, closely related to the chemical structure , focuses on their synthesis and applications as antimicrobial agents. This study contributes to understanding the broader chemical family to which the compound belongs (Prasad et al., 2021).
Potential Applications in Pharmacology and Therapeutics
Development of Solution Formulations : Investigations into creating suitable formulations for early toxicology and clinical studies involve compounds structurally similar to the one . This research is vital for developing new drugs, especially for poorly water-soluble compounds (Burton et al., 2012).
Study of Sodium Channel Blocker and Anticonvulsant Agents : The synthesis of novel triazin-6-yl pyrrolidin-1-yl methanone derivatives and their evaluation as sodium channel blockers and anticonvulsants highlight potential therapeutic applications of similar compounds. This research could inform the development of new treatments for conditions like epilepsy (Malik & Khan, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-14-5-3-13(4-6-14)17(7-8-17)16(23)21-11-1-2-15(21)12-22-19-9-10-20-22/h3-6,9-10,15H,1-2,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPJULFDQTFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2(CC2)C3=CC=C(C=C3)F)CN4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.